3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine
Description
Properties
IUPAC Name |
3-[(5-fluoro-2-nitrophenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c13-10-3-4-11(15(16)17)12(6-10)18-8-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQLQYQOKVNCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 5-Fluoro-2-nitrohalobenzene with Piperidine Derivatives
A key method involves the reaction of 5-fluoro-2-nitrohalobenzene (often 5-fluoro-2-nitrochlorobenzene) with 4-amino-1-N-Boc-piperidine in a polar aprotic solvent such as dimethylformamide (DMF).
- Reaction conditions : Heating at 40–80 °C for extended periods (e.g., 38 hours) to ensure complete substitution.
- Workup : Removal of solvent under reduced pressure, followed by extraction with dichloromethane and purification by column chromatography.
- Yield : Approximately 60–65% isolated yield of the intermediate 3-[(5-fluoro-2-nitrophenoxy)methyl]-N-Boc-piperidine has been reported.
This method leverages the electron-withdrawing nitro group to facilitate the displacement of fluorine by the piperidine nitrogen nucleophile.
Deprotection and Further Functionalization
After the nucleophilic substitution step, the Boc protecting group on the piperidine nitrogen is removed by acid treatment (e.g., trifluoroacetic acid in dichloromethane).
- Conditions : Room temperature stirring for 1–2 hours.
- Outcome : The free amine of this compound is obtained, ready for further synthetic transformations or biological testing.
Alternative Synthetic Routes via Piperidine Carboxylic Acid Esters
Other synthetic routes involve the use of piperidine carboxylic acid esters as intermediates, which after appropriate functional group manipulations, yield the target compound.
- For example, refluxing 4-cyano-1-piperidinecarboxylic acid 1,1-dimethyl-ethyl ester in dry ether for several hours, followed by substitution with fluoronitrobenzene derivatives under basic conditions, has been described.
Reaction Conditions and Optimization
The substitution reaction is typically conducted under the following optimized conditions:
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent enhances SNAr |
| Temperature | 40–80 °C | Elevated temperature facilitates reaction |
| Reaction Time | 24–38 hours | Ensures complete conversion |
| Molar Ratio (Nucleophile:Ar-X) | 1:1 to 1.2:1 | Slight excess of nucleophile preferred |
| Workup | Extraction with CH2Cl2, washing, drying | Purification by chromatography |
| Yield | 60–65% | Moderate to good yield |
Purification and Characterization
- Purification : Silica gel column chromatography using ethyl acetate/hexane gradients is standard.
- Characterization :
Summary Table of Key Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-Fluoro-2-nitrochlorobenzene | 4-Amino-1-N-Boc-piperidine, DMF, 40–80 °C, 38 h | 3-[(5-Fluoro-2-nitrophenoxy)methyl]-N-Boc-piperidine | 63 | SNAr substitution |
| 2 | Product of Step 1 | Trifluoroacetic acid, DCM, room temp, 1–2 h | This compound | Quantitative | Boc deprotection |
| 3 | Piperidine carboxylic acid ester (alternative) | Reflux in dry ether, then substitution with fluoronitrobenzene | Intermediate for target compound | Variable | Alternative synthetic route |
Research Findings and Considerations
- The electron-withdrawing nitro group ortho to the fluorine significantly enhances nucleophilic aromatic substitution reactivity, making the synthesis feasible under relatively mild conditions.
- Prolonged reaction times and elevated temperatures optimize conversion but require careful monitoring to avoid side reactions.
- The use of protecting groups such as Boc on the piperidine nitrogen improves selectivity and yield by preventing side reactions.
- Purification by chromatography is essential to isolate the desired product with high purity, critical for downstream applications.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-[(5-Amino-2-nitrophenoxy)methyl]piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Oxidation: Piperidinone derivatives.
Scientific Research Applications
Medicinal Chemistry
3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine is being investigated for its potential therapeutic properties. Its structure allows for interactions with biological targets, which can lead to the modulation of various physiological processes:
- Anticancer Research : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Its ability to interact with cellular receptors makes it a candidate for further development as an anticancer agent.
- Neuropharmacology : The piperidine backbone is often associated with psychoactive compounds. Research is ongoing to explore its effects on neurotransmitter systems, potentially leading to new treatments for neurological disorders.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions, including:
- Reagent in Organic Reactions : Its functional groups allow it to act as a nucleophile or electrophile in synthetic pathways.
- Precursor for Drug Development : The compound's unique structure can be modified to create derivatives with enhanced pharmacological profiles.
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, providing therapeutic potential for inflammatory diseases.
- Antioxidant Properties : The compound may also exhibit antioxidant activity, protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity and applications of this compound:
Study on Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting potential as an anticancer agent.
Inflammation Model
In an animal model of inflammation, treatment with the compound resulted in reduced levels of inflammatory markers, supporting its role in modulating immune responses.
Neuropharmacological Assessment
Research assessing the impact on neurotransmitter systems revealed alterations in serotonin and dopamine levels, indicating potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Piperidine derivatives vary significantly based on substituents, which dictate their biological and chemical behaviors. Key structural analogs include:
(a) 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine (Paroxetine-related compounds)
- Structure : Features a benzodioxolyloxy group and a 4-fluorophenyl substituent .
- Key Differences: The benzodioxolyloxy group is less electron-withdrawing than the 5-fluoro-2-nitrophenoxy group in the target compound. This difference may alter metabolic stability and receptor binding .
(b) 1-[1-oxo-3-phenyl-2E-propenyl]piperidine (Piper nigrum-derived alkaloid)
(c) 5-(3,4-Dichlorophenyl)-3-[(piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione
- Structure : Combines a dichlorophenyl group with an oxadiazole-thione moiety .
- Key Differences : The oxadiazole-thione ring introduces hydrogen-bonding capabilities absent in the target compound, which may enhance antimicrobial activity .
(a) Antimicrobial and Cytotoxic Properties
- Oxadiazole-thione derivatives (e.g., compounds 5a-5k in ) exhibit potent antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and cytotoxic effects on cancer cell lines (IC₅₀: 10–25 µM) .
- Target Compound Hypothesis: The nitro group in 3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine may enhance cytotoxicity via nitroreductase activation, a mechanism observed in nitroaromatic prodrugs .
(b) Receptor Binding and Selectivity
- Paroxetine derivatives act as selective serotonin reuptake inhibitors (SSRIs), with fluorophenyl groups critical for serotonin transporter (SERT) affinity .
- Piperidine-based cocaine antagonists (e.g., phenyltropane analogs) show high dopamine transporter (DAT) inhibition (Ki: <10 nM). Truncated piperidine derivatives retain comparable potency, suggesting the piperidine scaffold’s flexibility .
- Target Compound Hypothesis: The 5-fluoro-2-nitrophenoxy group may confer selectivity for monoamine transporters or enzymes, though further studies are needed .
Physicochemical Properties
*Estimated using substituent contribution methods.
Key Research Findings and Hypotheses
Electronic Effects: The nitro group in this compound may increase electrophilicity, facilitating interactions with nucleophilic residues in target enzymes or receptors .
Metabolic Stability : Fluorine substitution often reduces metabolic degradation, as seen in paroxetine derivatives, suggesting enhanced half-life for the target compound .
Structural Alerts: Piperidine derivatives with nitro groups may trigger genotoxicity alerts in silico models, necessitating further safety profiling .
Biological Activity
3-[(5-Fluoro-2-nitrophenoxy)methyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 1281784-50-6
- Molecular Formula: C12H14F N O3
Synthesis
The synthesis of this compound typically involves the reaction of 5-fluoro-2-nitrophenol with piperidine derivatives. The reaction conditions often include:
- Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Catalysts: Potassium carbonate or sodium hydride
Anticancer Activity
Research indicates that compounds containing piperidine moieties exhibit significant anticancer properties. For instance, studies have shown that related piperidine derivatives can inhibit the proliferation of various cancer cell lines, including leukemia cells. The mechanism often involves interference with DNA synthesis and repair pathways, leading to apoptosis in cancer cells .
Antimicrobial Properties
This compound has been evaluated for its antibacterial activity against resistant strains of bacteria. In vitro studies demonstrated that the compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis .
Antidiabetic Effects
Piperidine derivatives have been explored for their potential as antidiabetic agents. Preliminary studies suggest that this compound may enhance insulin sensitivity and glucose uptake in muscle cells, although more detailed investigations are required to confirm these effects .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer and improved glucose metabolism in diabetic models.
- Receptor Modulation: It has been suggested that this compound could act as a modulator for various receptors, influencing cellular signaling pathways critical for growth and metabolism .
Case Studies
- Anticancer Study : A study evaluated the effects of piperidine derivatives on L1210 mouse leukemia cells, where compounds similar to this compound showed IC50 values in the nanomolar range, indicating potent growth inhibition .
- Antibacterial Activity : Another investigation highlighted the effectiveness of piperidine derivatives against resistant bacterial strains. The study reported that the introduction of a nitro group significantly enhanced antibacterial potency compared to non-nitro analogs .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
